N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar thiazol-2-amine derivatives involves multi-step chemical processes, including condensation, cyclization, and functional group modification. For example, derivatives have been synthesized using procedures that involve the reaction of substituted benzaldehyde with thiosemicarbazide, followed by cyclization and modifications to introduce various substituents, demonstrating the versatility and adaptability of the synthetic routes for thiazole compounds (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazol-2-amine derivatives has been elucidated using techniques such as FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and single-crystal X-ray diffraction. These analyses reveal intricate details about the molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. The crystal structure analysis often shows that these compounds crystallize in specific systems, with detailed information on the space group, molecular dimensions, and intermolecular contacts, providing insights into their chemical behavior and potential for forming stable crystal networks (Gayathri B. H et al., 2019).
Chemical Reactions and Properties
Thiazol-2-amine derivatives undergo various chemical reactions, including electrophilic substitution, which is influenced by the nature of substituents on the thiazole ring. These reactions are essential for further modifying the chemical structure to enhance biological activity or to introduce specific functional groups for targeted applications. The reactivity patterns observed in these compounds underscore the role of the thiazole core as a versatile scaffold in organic synthesis (Aleksandrov et al., 2017).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-10(15)11(5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHWUFEKOWSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=COC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride |
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